Field-Effect Mobility Parity with α-Sexithiophene Despite Two Additional Thiophene Rings
Contrary to the expectation that carrier mobility increases monotonically with conjugation length, high-purity α-8T achieves a field-effect mobility in thin-film transistors (TFTs) essentially identical to that of α-6T, but through a fundamentally different charge-transport regime. This demonstrates that α-8T reaches the mobility saturation limit for unsubstituted oligothiophenes, making it the definitive model for studying conjugation-length-independent transport phenomena [1].
| Evidence Dimension | Field-effect mobility (μFET) in thin-film transistors |
|---|---|
| Target Compound Data | μFET = 1.8 × 10⁻² cm²/V·s (high-purity α-8T) |
| Comparator Or Baseline | α-Sexithiophene (α-6T): μFET ≈ 1.8 × 10⁻² cm²/V·s (non-substituted, high-purity) |
| Quantified Difference | Equivalent mobility (0 × difference within measurement uncertainty), achieved despite α-8T having 2 additional thiophene units (8 vs. 6 rings) |
| Conditions | Vapor-deposited polycrystalline thin films; TFT geometry; room temperature; corrected for contact series resistance |
Why This Matters
Procurement of α-8T is essential for experiments designed to decouple conjugation length effects from grain-boundary and structural-order effects on charge transport, as α-8T is the sole unsubstituted oligothiophene where these two contributions can be quantitatively isolated.
- [1] Fichou, D.; Teulade-Fichou, M.-P.; Horowitz, G.; Demanze, F.; et al. Structural, Spectroscopic and Device Characteristics of Octithiophene. Synth. Met. 1997, 85 (1–3), 1309–1312. Quote: 'high purity 8T enhances by two orders of magnitude its field-effect mobility in TFTs to reach μFET = 1.8×10⁻² cm²/V.s, a value similar to that of non-substituted sexithiophene (6T).' View Source
